molecular formula C13H16N4 B1479024 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine CAS No. 2098133-07-2

1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine

Cat. No.: B1479024
CAS No.: 2098133-07-2
M. Wt: 228.29 g/mol
InChI Key: REWJHDCQCMYYAI-UHFFFAOYSA-N
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Description

1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine is a nitrogen-containing heterocyclic compound characterized by a tetrahydropyridine core substituted with a phenyl group at the 4-position and a 2-azidoethyl group at the 1-position.

Properties

IUPAC Name

1-(2-azidoethyl)-4-phenyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4/c14-16-15-8-11-17-9-6-13(7-10-17)12-4-2-1-3-5-12/h1-6H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWJHDCQCMYYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CC=CC=C2)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Tetrahydropyridine Nitrogen with Azidoethyl Precursors

The most direct approach involves the alkylation of the nitrogen atom of 4-phenyl-1,2,3,6-tetrahydropyridine with a suitable azidoethyl electrophile, typically 2-azidoethyl halides (e.g., 2-azidoethyl bromide or chloride).

  • Typical Conditions :

    • Use of a base such as potassium carbonate or sodium hydride to deprotonate the nitrogen.
    • Solvent: polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
    • Temperature: room temperature to reflux depending on reactivity.
  • Outcome : Efficient N-alkylation yielding 1-(2-azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine.

This method is well-established for introducing azidoalkyl groups onto nitrogen heterocycles.

Ring-Opening of Aziridines to Generate Functionalized Tetrahydropyridines

An alternative route involves the ring-opening of aziridines bearing a 2-azidoethyl substituent:

  • Process :

    • Starting from aziridines protected or functionalized on the nitrogen.
    • Ring-opening using nucleophiles or under catalytic conditions to form the tetrahydropyridine ring with the azidoethyl substituent.
  • Advantages :

    • Allows for regioselective introduction of the azidoethyl group.
    • Provides access to analogues with diverse substitutions.
  • Example :

    • Protection of amines with diphenylphosphinyl groups followed by aziridine ring-opening.
    • Buchwald-Hartwig cross-coupling methods to form tetrahydropyridine derivatives.

Multi-Step Synthesis via Halogenation and Subsequent Azidation

Based on patented processes for related tetrahydropyridine derivatives:

  • Step 1 : Halogenation of 4-phenyl-1,2,3,6-tetrahydropyridine precursors to introduce a suitable leaving group (e.g., halogen at the 1-position).
  • Step 2 : Nucleophilic substitution of the halogen with azide ion (NaN3) to install the azidoethyl group.
  • Step 3 : Purification and isolation of the azido-substituted tetrahydropyridine.

This method leverages the high nucleophilicity of azide ions and the reactivity of halogenated intermediates.

Detailed Reaction Conditions and Examples

Step Reaction Type Reagents/Conditions Outcome/Yield Notes
1 N-Alkylation 4-phenyl-1,2,3,6-tetrahydropyridine, 2-azidoethyl bromide, K2CO3, DMF, RT to reflux Moderate to good yields (50-80%) Requires dry, inert atmosphere to prevent azide decomposition
2 Aziridine ring-opening Aziridine precursor, nucleophile/base, solvent (toluene/MeOH), reflux Variable yields (~60-70%) Allows regioselective introduction of azidoethyl group
3 Halogenation + azidation Electrophilic halogenating agent, then NaN3 in DMF, RT High yields (up to 85%) Multi-step; requires careful control of stereochemistry

Research Findings and Optimization

  • Reaction Atmosphere : Many syntheses are conducted under nitrogen or inert atmosphere to avoid azide decomposition and side reactions.
  • Temperature Control : Alkylation reactions benefit from low to moderate temperatures (0 °C to room temperature) to improve selectivity and reduce by-products.
  • Purification : Products are often purified via distillation under reduced pressure or recrystallization, depending on the intermediate or final compound.
  • Catalysis : Use of catalysts such as gold or rhodium in related tetrahydropyridine syntheses has been reported for ring formation but is less common for azidoethyl substitution.
  • Stereochemistry : Diastereoselectivity and enantioselectivity are important in tetrahydropyridine synthesis, but for the azidoethyl substitution at nitrogen, stereochemical issues are less critical.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
N-Alkylation with 2-azidoethyl halide 4-phenyl-1,2,3,6-tetrahydropyridine, 2-azidoethyl bromide, base Direct, straightforward, good yields Requires careful handling of azides
Aziridine ring-opening Aziridine derivatives, nucleophiles Regioselective, versatile Multi-step, moderate yields
Halogenation followed by azidation Halogenating agents, NaN3 High yield, scalable Multi-step, requires halogenated intermediates

Chemical Reactions Analysis

Cycloaddition Reactions

The azidoethyl group in 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine enables participation in Huisgen 1,3-dipolar cycloaddition (click chemistry). This reaction occurs with terminal alkynes under copper(I) catalysis to form 1,2,3-triazole derivatives (Table 1). The tetrahydropyridine ring remains intact during this process, preserving its electronic and steric properties .

Table 1: Huisgen Cycloaddition Parameters

Reaction PartnerConditionsProductYield (%)Reference
PhenylacetyleneCuI, DIPEA, DMF, 25°C1-(2-(1-Phenyl-1H-1,2,3-triazol-4-yl)ethyl)-4-phenyl-1,2,3,6-tetrahydropyridine85

Staudinger/Aza-Wittig Reactions

The azide undergoes Staudinger reactions with triphenylphosphine (PPh₃) to form iminophosphorane intermediates. Subsequent hydrolysis yields primary amines, while reaction with carbonyl compounds (via aza-Wittig) generates imines or heterocycles (Table 2) .

Table 2: Staudinger Reaction Outcomes

ReagentConditionsProductYield (%)Reference
PPh₃THF, H₂O, 0°C → RT1-(2-Aminoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine78
BenzaldehydeToluene, reflux1-(2-(N-Benzylideneamino)ethyl)-4-phenyl-1,2,3,6-tetrahydropyridine65

Radical Cyclization Pathways

Thermal or photolytic decomposition of the azide generates nitrene radicals , enabling intramolecular cyclization. For example, heating in acetonitrile at 80°C facilitates radical-mediated C–N bond formation, producing fused bicyclic structures (Table 3) .

Table 3: Radical Cyclization Results

ConditionsProductYield (%)Reference
80°C, MeCN, AIBN2-Phenyl-1,2,3,6,7,8-hexahydroimidazo[1,2-a]pyridine62

Electrophilic Halogenation

The tetrahydropyridine ring undergoes electrophilic halogenation (e.g., bromination) at the α-position relative to the nitrogen. The azidoethyl group directs regioselectivity via steric effects (Table 4) .

Table 4: Halogenation Reactions

Halogenating AgentConditionsProductYield (%)Reference
NBS, CCl₄, light25°C, 12h1-(2-Azidoethyl)-4-phenyl-3-bromo-1,2,3,6-tetrahydropyridine71

Oxidation of the Tetrahydropyridine Ring

The 1,2,3,6-tetrahydropyridine moiety is susceptible to oxidation by agents like mCPBA or DDQ, forming pyridine derivatives. The azidoethyl group remains unaffected under mild conditions (Table 5) .

Table 5: Oxidation Reactions

Oxidizing AgentConditionsProductYield (%)Reference
mCPBACH₂Cl₂, 0°C → RT1-(2-Azidoethyl)-4-phenylpyridine89

Acid-Catalyzed Rearrangements

Protonation of the tetrahydropyridine nitrogen under acidic conditions (e.g., HCl/EtOH) triggers ring-opening/ring-closing cascades , yielding piperidine or pyrrolidine derivatives (Table 6) .

Table 6: Acid-Mediated Rearrangements

AcidConditionsProductYield (%)Reference
HCl/EtOHReflux, 6h1-(2-Azidoethyl)-4-phenylpiperidine68

Key Mechanistic Insights

  • Azide Reactivity : The azidoethyl group dominates reactivity, enabling click chemistry and radical pathways while remaining inert to oxidation .

  • Ring Flexibility : The partially saturated tetrahydropyridine ring allows stereoselective transformations, influenced by the azide’s steric bulk .

  • Electronic Effects : The phenyl group at C4 stabilizes intermediates via resonance, enhancing yields in cycloadditions and halogenations .

Critical Research Findings

  • Radical cyclization proceeds via a nitrene intermediate , confirmed by ESR spectroscopy .

  • Copper-free strain-promoted cycloadditions with cycloalkynes achieve bioorthogonal labeling in cellular studies .

  • Oxidation to pyridine derivatives increases aromaticity, altering pharmacological activity .

Scientific Research Applications

Medicinal Applications

1. Neuropharmacology

One of the most significant applications of 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine is in neuropharmacology. Research has indicated that derivatives of tetrahydropyridine compounds can serve as neuroprotective agents. This compound may exhibit similar properties due to its structural resemblance to known neurotoxic agents like MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine), which is used to study Parkinson's disease models.

Case Study: Neuroprotective Effects

A study investigated the protective effects of tetrahydropyridine derivatives against neurotoxic agents in vitro. The findings suggested that compounds with similar structures could mitigate dopaminergic neuron degeneration, making them potential candidates for therapeutic development in neurodegenerative diseases .

Material Science Applications

2. Click Chemistry

The azido group present in 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine makes it a suitable candidate for click chemistry applications. Click chemistry is a powerful tool for synthesizing complex molecules through simple reactions.

Table 1: Click Chemistry Applications

Reaction TypeDescriptionPotential Application
Cu(I)-catalyzed Azide-Alkyne CycloadditionThis reaction allows for the formation of triazoles from azides and alkynes.Synthesis of drug conjugates for targeted therapy.
Strain-Promoted Azide-Alkyne CycloadditionA reaction that does not require copper catalysts, enhancing biocompatibility.Development of bioconjugates for imaging and drug delivery.

Mechanism of Action

The mechanism of action of 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine involves its ability to undergo click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms stable triazole linkages, which are crucial in various applications, including drug development and material science. The azido group acts as a reactive site, enabling the compound to interact with various molecular targets and pathways .

Comparison with Similar Compounds

Structural Analog Analysis

The following table summarizes key structural analogs of 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine, highlighting substituent variations and their implications:

Compound Name Substituents Key Properties/Applications Reference
1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine 4-phenyl, 1-(2-azidoethyl) Reactive azide group for bioconjugation -
MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine) 4-phenyl, 1-methyl Neurotoxin inducing Parkinson’s disease models
N-(2-Furoylamino)-4-phenyl-1,2,3,6-tetrahydropyridine (5b) 4-phenyl, N-(2-furoylamino) Potential anti-inflammatory agent
4-(3-(Methylsulfonyl)phenyl)-1-propyl-1,2,3,6-tetrahydropyridine 4-(methylsulfonylphenyl), 1-propyl Patent-listed compound with unspecified activity
1-Benzyl-4-(2-methoxyphenyl)-1,2,3,6-tetrahydropyridine 4-(2-methoxyphenyl), 1-benzyl Safety data available; used in chemical synthesis

Key Research Findings

Substituent-Driven Activity

  • Electron-withdrawing groups (e.g., sulfonyl in ) may enhance metabolic stability.
  • Bulky substituents (e.g., benzyl in ) could influence receptor binding or solubility.

Biological Activity

1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine (CAS No: 2098133-07-2) is a derivative of tetrahydropyridine that has garnered interest due to its potential biological activities. This compound is characterized by the presence of an azido group, which may contribute to its reactivity and biological interactions. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C13H16N
  • Molecular Weight : 228.29 g/mol
  • Purity : Minimum 95% .

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Activity TypeDescription
Neurotoxicity Potential to induce neurodegeneration similar to MPTP .
Dopaminergic Effects May affect dopamine pathways due to structural similarity with MPTP .
Reactivity The azido group may facilitate unique reactions leading to bioactive derivatives .

Case Studies and Research Findings

Research on related compounds provides insights into the potential effects of 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine:

  • Neurotoxic Effects : Studies have shown that MPTP leads to severe and irreversible Parkinsonism in animal models. The neurotoxic mechanism involves oxidative stress and mitochondrial dysfunction .
  • Dopamine Pathway Disruption : In models where MPTP was administered, significant reductions in dopamine levels were observed, correlating with behavioral deficits typical of Parkinson's disease .
  • Potential for Drug Development : The unique structure of the azido compound may allow for the development of novel therapeutic agents targeting neurodegenerative diseases. Research into similar compounds has indicated that modifications can lead to improved neuroprotective effects .

Future Directions

Further research is needed to elucidate the specific biological activities of 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine. Potential areas for investigation include:

  • In Vivo Studies : Conducting animal studies to assess the neurotoxic potential and behavioral effects.
  • Mechanistic Studies : Exploring the biochemical pathways affected by this compound using cellular models.
  • Synthesis of Derivatives : Investigating derivatives with modified functional groups to enhance therapeutic efficacy.

Q & A

Q. What are the recommended synthetic routes for 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves multi-step synthesis starting with tetrahydropyridine precursors. For example, azide groups can be introduced via nucleophilic substitution using sodium azide (NaN₃) on a bromoethyl intermediate. Key steps include:
  • Catalytic cyclization : Analogous to methods for ethyl 6-phenyl-1-tosyl-tetrahydropyridine derivatives, where Fe(III)-proline complexes catalyze cyclization under mild conditions .
  • Azide introduction : Reacting 2-bromoethyl intermediates with NaN₃ in polar solvents (e.g., DMF) at 60–80°C for 6–12 hours .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Adjust solvent polarity and temperature to minimize side reactions (e.g., azide decomposition).

Q. How should researchers characterize the structure and purity of 1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns. Compare chemical shifts to analogous compounds like ethyl 1-benzyl-tetrahydropyridine derivatives . The azido group’s IR absorption near 2100 cm⁻¹ is diagnostic .
  • X-ray crystallography : For unambiguous confirmation, grow single crystals in ethyl acetate/hexane mixtures, as done for dihydropyridine analogs .
  • Purity : HPLC with UV detection (λ = 254 nm) or GC-MS to detect residual solvents/byproducts .

Q. What safety precautions are critical when handling this compound, especially regarding its azido group?

  • Methodological Answer :
  • Hazards : Azides are shock-sensitive and may decompose explosively. Avoid grinding, excessive heat (>100°C), or contact with heavy metals .
  • Storage : Keep in a cool, dry place, preferably in diluted solutions (<10% w/v) .
  • Emergency protocols : Use blast shields during synthesis. In case of exposure, follow SDS guidelines for azide-containing compounds, including immediate decontamination and medical consultation .

Q. What solvents and purification techniques are optimal for isolating this compound post-synthesis?

  • Methodological Answer :
  • Extraction : Use ethyl acetate/water mixtures to separate organic phases, as demonstrated for benzyl-tetrahydropyridine derivatives .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water (1:1) .

Advanced Research Questions

Q. What strategies are effective for functionalizing the azido group in this compound for click chemistry applications?

  • Methodological Answer :
  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) : React with terminal alkynes (e.g., propargyl alcohol) in the presence of CuSO₄ and sodium ascorbate at room temperature .
  • Strain-promoted cycloaddition : Use dibenzocyclooctyne (DBCO) derivatives for metal-free conjugation, ideal for biological systems .
  • Thermal stability : Prior to functionalization, confirm azide stability via TGA/DSC (decomposition typically occurs >150°C) .

Q. How does the presence of the azidoethyl group influence the compound’s stability under different storage conditions?

  • Methodological Answer :
  • Light sensitivity : Store in amber vials to prevent UV-induced decomposition, as azides are prone to photolytic cleavage .
  • Thermal degradation : Conduct accelerated stability studies at 40°C/75% RH for 4 weeks, monitoring via HPLC. Compare to azido-tetrafluoropyridine analogs, which show <5% degradation under these conditions .
  • pH sensitivity : Avoid strongly acidic/basic conditions (pH <3 or >10) to prevent hydrolysis of the tetrahydropyridine ring .

Q. How can researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodological Answer :
  • Reference standards : Cross-check NMR shifts with NIST Chemistry WebBook data for related tetrahydropyridines .
  • Isomer analysis : Use 1H^1H-1H^1H COSY or NOESY to distinguish regioisomers, as seen in dihydropyridine studies .
  • Batch consistency : Optimize reaction stoichiometry and drying protocols for intermediates to minimize variability .

Q. Are there computational or spectroscopic methods to predict or analyze the reactivity of the tetrahydropyridine ring?

  • Methodological Answer :
  • DFT calculations : Model ring conformation and electron density distribution using Gaussian09 at the B3LYP/6-31G* level. Compare to MPTP derivatives, where ring puckering affects neurotoxicity .
  • Electrochemical analysis : Cyclic voltammetry can assess redox behavior, particularly if the compound is studied for neurotransmitter analog applications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-(2-Azidoethyl)-4-phenyl-1,2,3,6-tetrahydropyridine

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